

Investigating the Structural Novelty of Antitumor Agent AT-125 (Acivicin)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Antitumor agent-125

Cat. No.: B12384986

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An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the structural novelty of the antitumor agent AT-125, also known as Acivicin. It is intended for researchers, scientists, and drug development professionals interested in the unique chemical features and therapeutic potential of this compound. This document details its mechanism of action, compares its structure with other antitumor agents, presents quantitative biological data, and provides detailed experimental protocols.

Introduction to Acivicin (AT-125)

Acivicin is a naturally occurring amino acid analog produced by the fermentation of *Streptomyces svaceus*.^[1] Its antitumor properties stem from its ability to act as a glutamine antagonist, thereby interfering with essential metabolic pathways required for cancer cell proliferation.^{[2][3]} The chemical structure of Acivicin, (α S,5S)- α -amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, possesses unique features that contribute to its biological activity and distinguish it from other anticancer agents.^{[2][4]}

Structural Features and Novelty

The novelty of Acivicin's structure lies in the unique combination of a reactive heterocyclic ring with an amino acid moiety. This hybrid structure allows it to mimic glutamine while possessing a chemically reactive warhead.

Key Structural Elements:

- **Chlorinated Dihydroisoxazole Ring:** This five-membered heterocyclic ring is the pharmacophore responsible for the irreversible inhibition of target enzymes. The presence of a chlorine atom makes the ring susceptible to nucleophilic attack by cysteine residues in the active sites of glutamine-utilizing enzymes.[5][6]
- **Amino Acid Side Chain:** The α -amino acid group allows Acivicin to be recognized and transported by amino acid transporters, facilitating its entry into cells. This part of the molecule mimics the structure of glutamine, enabling it to bind to the glutamine-binding sites of enzymes.[1][7]
- **Stereochemistry:** The specific stereochemistry at the α -carbon and the 5-position of the isoxazole ring ((α S,5S)) is crucial for its biological activity. The (α S,5R) diastereomer shows significantly reduced inhibitory effects, highlighting the specific conformational requirements for binding to its target enzymes.[6]

Structural Comparison with Other Antitumor Agents

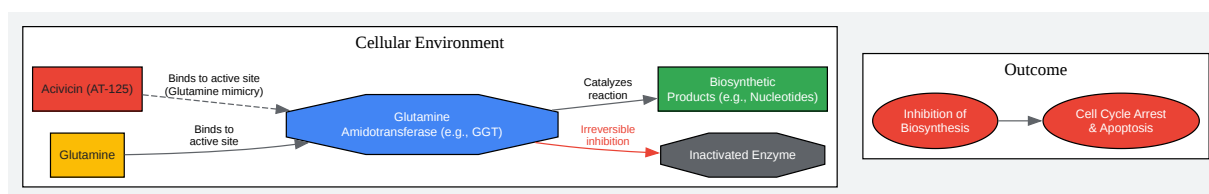
To fully appreciate the novelty of Acivicin, its structure is compared with other glutamine antagonists and isoxazole-containing anticancer agents.

- **Glutamine Antagonists:** Other well-known glutamine antagonists include 6-diazo-5-oxo-L-norleucine (DON) and Azaserine.[8][9] While these compounds also mimic glutamine, they possess a diazo group as their reactive electrophile. Acivicin's use of a chlorinated dihydroisoxazole ring as an irreversible inhibitor represents a distinct chemical approach to glutamine antagonism.
- **Isoxazole-Containing Agents:** The isoxazole moiety is present in a variety of synthetic and natural products with anticancer activity.[10][11][12][13][14] However, these compounds often act through different mechanisms, such as inhibition of Hsp90, tubulin polymerization, or various kinases.[11][12] The specific substitution pattern and the linkage to an amino acid in Acivicin are unique and directly related to its mechanism as a glutamine antagonist.

Mechanism of Action

Acivicin's primary mechanism of action is the irreversible inhibition of glutamine amidotransferases.[6][7] These enzymes are critical for the biosynthesis of purines, pyrimidines, and other essential molecules required for cell growth and proliferation.[3][5] One of the key targets of Acivicin is γ -glutamyl transpeptidase (GGT), an enzyme involved in glutathione metabolism.[15][16][17]

The diagram below illustrates the proposed mechanism of action of Acivicin.



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Mechanism of action of Acivicin (AT-125).

Quantitative Biological Data

The biological activity of Acivicin has been evaluated in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Activity of Acivicin

Assay Type	Cell Line / Enzyme	Parameter	Value	Reference
Cell Growth Inhibition	HepG2 (Human Liver Cancer)	IC ₅₀	0.7 μ M	[15]
Cell Growth Inhibition	MIA PaCa-2 (Human Pancreatic Cancer)	% Inhibition (at 5 μ M)	78%	[1]
Enzyme Inhibition	E. coli HisHF	K _i	140 nM	[7]

| Enzyme Inactivation | MIA PaCa-2 γ -glutamyl transpeptidase | Inactivation half-life (at 450 μ M) | 80 minutes [[1]] |

Table 2: Phase I Clinical Trial Data for Acivicin (72-hour infusion)

Parameter	Value	Reference
Dose Range	3.0 to 90 mg/m ² /course	[18]
Dose-Limiting Toxicity	Reversible CNS toxicity	[18]
Recommended Phase II Dose	60 mg/m ² /course	[18]
Peak Plasma Concentration (at 90 mg/m ²)	1.10 μ g/mL	[18]

| Terminal Half-life (β) | 338 to 629 minutes [[18]] |

Experimental Protocols

In Vitro γ -Glutamyl Transpeptidase (GGT) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of Acivicin against GGT using L-γ-glutamyl-p-nitroanilide (GGPNA) as a substrate.^{[19][20][21][22][23]}

Materials:

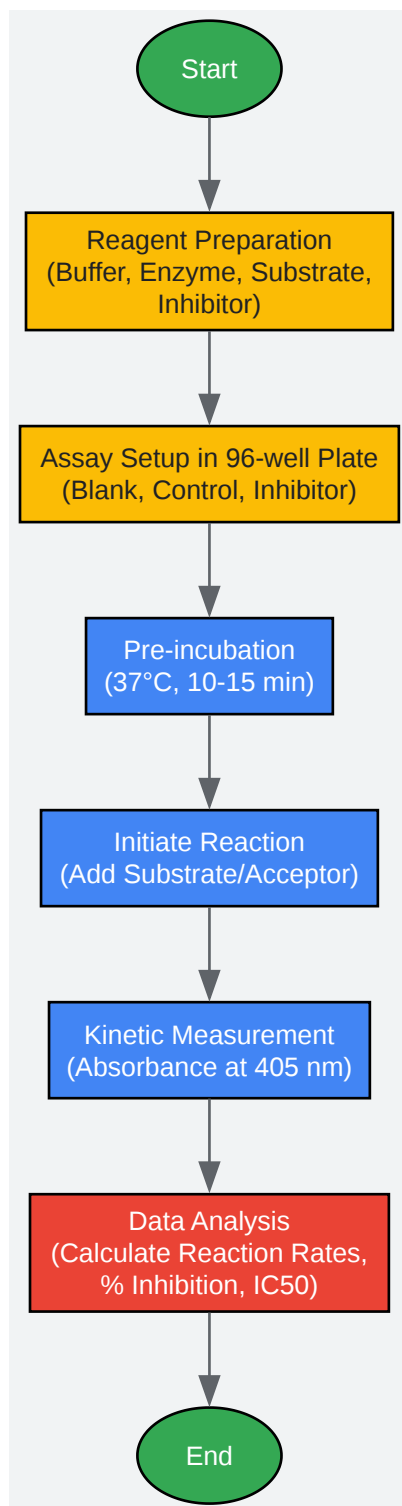
- Purified human GGT enzyme
- Acivicin (AT-125)
- L-γ-glutamyl-p-nitroanilide (GGPNA)
- Glycylglycine
- Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of GGT in Assay Buffer. The final concentration should be optimized to yield a linear reaction rate.
 - Prepare a 2X working solution of the substrate/acceptor containing 2 mM GGPNA and 40 mM glycylglycine in Assay Buffer. Warm to 37°C before use.
 - Prepare a stock solution of Acivicin in a suitable solvent (e.g., water or DMSO) and create serial dilutions to be tested.
- Assay Setup (in a 96-well plate):
 - Blank (No Enzyme): 50 μL Assay Buffer.
 - Positive Control (No Inhibitor): 40 μL Assay Buffer + 10 μL GGT enzyme stock.
 - Inhibitor Wells: 40 μL of each Acivicin dilution + 10 μL GGT enzyme stock.

- Pre-incubation:
 - Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
- Reaction Initiation:
 - Add 50 µL of the pre-warmed 2X Substrate/Acceptor Solution to all wells to start the reaction. The final volume in each well will be 100 µL.
- Kinetic Measurement:
 - Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes at 37°C. The product, p-nitroaniline, is yellow and absorbs light at this wavelength.
- Data Analysis:
 - Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve ($\Delta\text{Abs}/\text{min}$).
 - Subtract the rate of the blank from all other readings.
 - Calculate the percent inhibition for each Acivicin concentration compared to the positive control.
 - Plot the percent inhibition against the logarithm of the Acivicin concentration to determine the IC_{50} value using a suitable curve-fitting model.

The workflow for this assay is depicted in the diagram below.



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Experimental workflow for the in vitro GGT inhibition assay.

Conclusion

The antitumor agent Acivicin (AT-125) possesses a novel chemical structure characterized by a unique chlorinated dihydroisoxazole ring linked to an amino acid backbone. This structural arrangement allows it to effectively mimic glutamine and irreversibly inhibit key enzymes in cellular metabolism, leading to its anticancer activity. Its distinct mechanism of action and chemical scaffold differentiate it from other glutamine antagonists and isoxazole-containing compounds, making it a valuable lead compound for the development of new cancer therapeutics. However, its clinical development has been hampered by toxicity, particularly neurotoxicity, which remains a challenge to overcome.[1][18] Further structural modifications and targeted delivery strategies may help to improve its therapeutic index and unlock its full potential as an anticancer drug.

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- To cite this document: BenchChem. [Investigating the Structural Novelty of Antitumor Agent AT-125 (Acivicin)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12384986#investigating-the-novelty-of-antitumor-agent-125-s-structure]

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